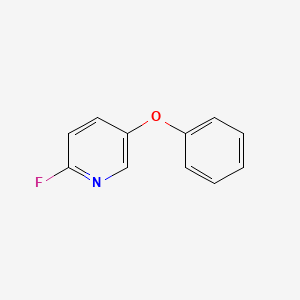

2-Fluoro-5-phenoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-5-phenoxypyridine is a fluorinated pyridine derivative with a phenoxy group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenoxypyridine typically involves the nucleophilic aromatic substitution reaction of 2-chloro-5-phenoxypyridine with a fluoride source. One common method is the reaction of 2-chloro-5-phenoxypyridine with cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures . Another approach involves the use of N-fluoropyridinium salts as fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and fluoride source are critical factors in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-phenoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Nucleophilic Substitution: Cesium fluoride or other fluoride sources in polar aprotic solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Pyridines: Resulting from nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-phenoxypyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-phenoxypyridine involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

2-Fluoropyridine: Lacks the phenoxy group, making it less hydrophobic and potentially less bioactive.

5-Phenoxypyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-Chloro-5-phenoxypyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 2-Fluoro-5-phenoxypyridine is unique due to the combined presence of the fluorine atom and the phenoxy group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the phenoxy group increases its hydrophobicity and potential bioactivity .

Biologische Aktivität

2-Fluoro-5-phenoxypyridine is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring substituted with a phenoxy group and a fluorine atom, which enhances its chemical properties and potential biological interactions. The following sections delve into its biochemical properties, mechanisms of action, and comparative analysis with similar compounds.

This compound has been shown to interact with various enzymes and proteins, influencing several metabolic pathways. Its interactions can lead to both enzyme inhibition and activation, significantly affecting cellular processes such as metabolism and signaling pathways. These effects are crucial for understanding its potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates activity of metabolic enzymes, potentially altering metabolic pathways. |

| Cellular Signaling | Influences cell signaling pathways, impacting gene expression and cellular homeostasis. |

| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. |

The mechanism of action of this compound involves its ability to form hydrogen bonds due to the presence of the fluorine atom. This property enhances its interaction with molecular targets such as enzymes and receptors, modulating various biochemical pathways.

Case Study: Cytotoxic Effects

In vitro studies have demonstrated the cytotoxicity of this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the low micromolar range, indicating significant growth inhibition.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated pyridine derivatives to highlight its unique properties.

Table 2: Comparison of Fluorinated Pyridine Derivatives

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Fluoro-5-methylpyridine | Methyl group instead of phenoxy | Different biological activity profile |

| 2-Chloro-5-phenoxypyridine | Chlorine instead of fluorine | Altered reactivity due to chlorine's properties |

| 2-Fluoro-6-methylpyridine | Methyl at position 6 | Potentially different sterics affecting reactivity |

This comparison illustrates that the specific positioning of the fluorine and phenoxy groups in this compound contributes to its distinct reactivity and biological activity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. For instance, modifications in the phenoxy group have been shown to enhance cytotoxicity and selectivity against certain cancer types.

Table 3: SAR Insights from Recent Studies

| Modification | Observed Effect |

|---|---|

| Substitution on phenoxy group | Increased cytotoxicity against specific cancer cells. |

| Alteration in fluorine position | Changes in enzyme interaction profiles. |

Eigenschaften

IUPAC Name |

2-fluoro-5-phenoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCRRXUNYFIJAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.